![molecular formula C10H7ClN2S B14617494 2-Thiazolamine, N-[(4-chlorophenyl)methylene]- CAS No. 59775-49-4](/img/structure/B14617494.png)
2-Thiazolamine, N-[(4-chlorophenyl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazolamine, N-[(4-chlorophenyl)methylene]- is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, N-[(4-chlorophenyl)methylene]- typically involves the reaction of 2-aminothiazole with 4-chlorobenzaldehyde under reflux conditions. The reaction is usually carried out in ethanol as a solvent, with the addition of a few drops of acetic acid to catalyze the reaction. The mixture is refluxed for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-Thiazolamine, N-[(4-chlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
科学的研究の応用
2-Thiazolamine, N-[(4-chlorophenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Explored for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-Thiazolamine, N-[(4-chlorophenyl)methylene]- involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity. In anticancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
類似化合物との比較
Similar Compounds
2-Thiazolamine, 4-methyl-: Another thiazole derivative with similar antimicrobial properties.
2-Thiazolamine, 4-phenyl-: Known for its potential anticancer activity.
2-Aminothiazole: A simpler thiazole derivative used in various chemical syntheses.
Uniqueness
2-Thiazolamine, N-[(4-chlorophenyl)methylene]- stands out due to the presence of the 4-chlorophenyl group, which enhances its biological activity compared to other thiazole derivatives. This structural feature contributes to its higher efficacy in antimicrobial and anticancer applications .
特性
CAS番号 |
59775-49-4 |
|---|---|
分子式 |
C10H7ClN2S |
分子量 |
222.69 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)methanimine |
InChI |
InChI=1S/C10H7ClN2S/c11-9-3-1-8(2-4-9)7-13-10-12-5-6-14-10/h1-7H |
InChIキー |
GESPBYOSRFLVNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=NC2=NC=CS2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


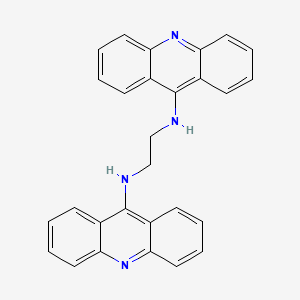
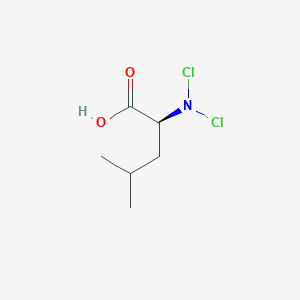
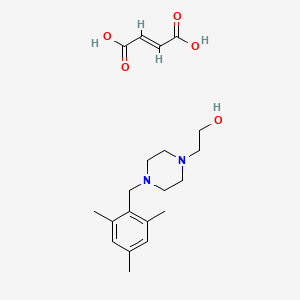
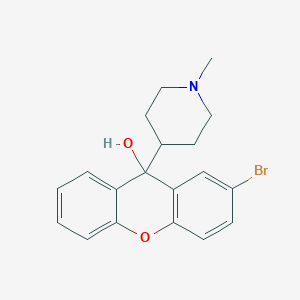

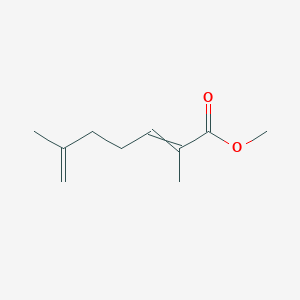
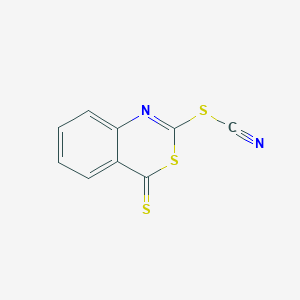

![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)
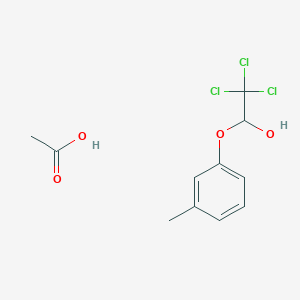

![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)
